molecular formula C19H15FN4O5S B2964727 methyl 5-{[N-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]methyl}furan-2-carboxylate CAS No. 1251605-07-8

methyl 5-{[N-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]methyl}furan-2-carboxylate

Cat. No.: B2964727
CAS No.: 1251605-07-8
M. Wt: 430.41
InChI Key: OKIXZLCDAASYFI-UHFFFAOYSA-N
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Description

Methyl 5-{[N-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]methyl}furan-2-carboxylate is a complex organic compound that features a triazolopyridine core, a fluorophenyl group, and a furan carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-{[N-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]methyl}furan-2-carboxylate typically involves multi-step organic synthesis. The process begins with the preparation of the triazolopyridine core, followed by the introduction of the fluorophenyl group and the furan carboxylate moiety. Common synthetic methods include:

    Cyclization Reactions: Formation of the triazolopyridine core through cyclization of appropriate precursors.

    Sulfonation: Introduction of the sulfonamide group under controlled conditions.

    Esterification: Formation of the furan carboxylate ester using standard esterification techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-{[N-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]methyl}furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Methyl 5-{[N-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]methyl}furan-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.

    Chemical Biology: Use as a probe to study molecular interactions and pathways.

    Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of methyl 5-{[N-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]methyl}furan-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Triazolopyridine Derivatives: Compounds with similar triazolopyridine cores but different substituents.

    Fluorophenyl Compounds: Compounds featuring the fluorophenyl group with different core structures.

    Furan Carboxylates: Compounds with furan carboxylate moieties but different additional functional groups.

Uniqueness

Methyl 5-{[N-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]methyl}furan-2-carboxylate is unique due to its combination of structural elements, which confer specific chemical and biological properties

Properties

IUPAC Name

methyl 5-[[3-fluoro-N-([1,2,4]triazolo[4,3-a]pyridin-6-ylsulfonyl)anilino]methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4O5S/c1-28-19(25)17-7-5-15(29-17)10-24(14-4-2-3-13(20)9-14)30(26,27)16-6-8-18-22-21-12-23(18)11-16/h2-9,11-12H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKIXZLCDAASYFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CN(C2=CC(=CC=C2)F)S(=O)(=O)C3=CN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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